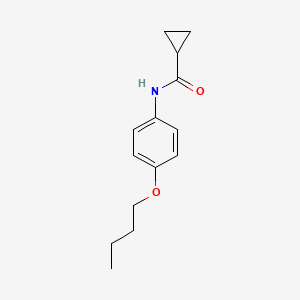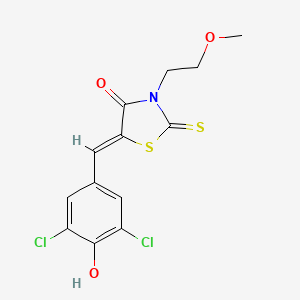
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide, also known as IPPP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential as a herbicide, with research showing that it can effectively control weeds in crops. In materials science, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been investigated for its potential as a polymer modifier, with studies showing that it can improve the mechanical properties of polymers.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or proteins in cells. For example, in cancer cells, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide can have various biochemical and physiological effects depending on the context of its use. In cancer cells, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to reduced plant growth and development. In polymers, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve the mechanical properties of the material, such as its strength and flexibility.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have a wide range of applications in various fields, making it a versatile compound for scientific research. However, one limitation of using 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its potential toxicity, which may require careful handling and disposal of the compound.
Future Directions
There are many potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide, including further investigations into its mechanism of action and its potential applications in medicine, agriculture, and materials science. For example, future studies could focus on developing new formulations of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide for improved efficacy as a herbicide or anticancer agent. Additionally, research could explore the use of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in combination with other compounds for synergistic effects. Overall, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide is a promising compound with many potential applications in scientific research.
Synthesis Methods
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process involving the reaction of 4-isopropylphenol with a mixture of pyridine and formaldehyde, followed by acylation with propanoyl chloride. The resulting product is then purified through recrystallization to obtain pure 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide.
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)15-7-9-17(10-8-15)22-14(3)18(21)20-12-16-6-4-5-11-19-16/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZPZBHMFBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)

![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)

![2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4938076.png)
![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![(4-chlorobenzyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4938088.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)

![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)
